molecular formula C24H19ClN2O4 B11691410 ethyl 4-(5-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11691410
M. Wt: 434.9 g/mol
InChI Key: UVNPTJZROZFPOB-STZFKDTASA-N
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Description

ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that combines several functional groups, including a pyrazole ring, a furan ring, and a benzoate ester

Preparation Methods

The synthesis of ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone.

    Synthesis of the furan ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Coupling of the pyrazole and furan rings: This can be done using a cross-coupling reaction, such as the Suzuki or Heck reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared to other compounds with similar structures, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring and may have similar biological activities.

    Furan derivatives: Compounds with a furan ring can exhibit similar reactivity and applications in materials science.

    Benzoate esters: These compounds share the ester functional group and may have similar chemical properties and reactivity.

Each of these similar compounds has unique features that differentiate them from ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE, such as variations in their functional groups or overall structure, leading to different applications and reactivity profiles.

Properties

Molecular Formula

C24H19ClN2O4

Molecular Weight

434.9 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H19ClN2O4/c1-3-30-24(29)17-9-7-16(8-10-17)22-12-11-20(31-22)14-21-15(2)26-27(23(21)28)19-6-4-5-18(25)13-19/h4-14H,3H2,1-2H3/b21-14-

InChI Key

UVNPTJZROZFPOB-STZFKDTASA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=CC=C4)Cl)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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